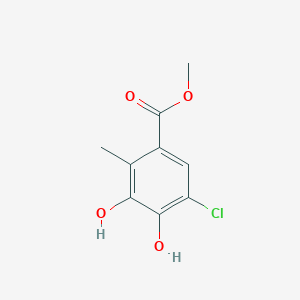

Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIFJUQEJLRZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=O)OC)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays. Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases. Industry: It is used in the production of dyes , pigments , and plasticizers .

Mechanism of Action

The compound exerts its effects through inhibition of specific enzymes and modulation of signaling pathways . It targets enzymes involved in inflammatory responses and oxidative stress pathways , leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Salicylic Acid: A well-known anti-inflammatory agent.

Chlorosalicylic Acid: Another chlorinated derivative of salicylic acid.

Methyl Salicylate: A commonly used topical analgesic and anti-inflammatory agent.

Uniqueness: Unlike salicylic acid, Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate has additional chlorine and methyl groups, which can alter its biological activity and make it more suitable for specific applications.

Biological Activity

Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate, a benzoate derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H11ClO4

- Molecular Weight : 232.64 g/mol

- CAS Number : 16250-33-8

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture studies. Specifically, it inhibited the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the following table:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

This suggests a potential role for this compound in managing inflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicate a dose-dependent response:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 75 |

This data highlights its potential as an antioxidant agent.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit NF-kB signaling, reducing the expression of inflammatory mediators.

- Scavenging Free Radicals : Its phenolic structure allows it to donate electrons to free radicals, thus neutralizing oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on infected wounds treated with this compound showed a significant reduction in bacterial load after seven days of treatment compared to control groups. The outcomes were measured using bacterial colony counts.

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced histological signs of inflammation compared to untreated controls. This suggests its potential application in inflammatory diseases.

Preparation Methods

Using Sulfuryl Chloride (SO₂Cl₂)

A scalable method involves chlorinating methyl 3,4-dihydroxy-2-methylbenzoate with sulfuryl chloride in a biphasic solvent system:

Procedure :

-

Reactants : Methyl 3,4-dihydroxy-2-methylbenzoate (60 kg, 329 mol), sulfuryl chloride (133.4 kg, 988 mol).

-

Solvents : Toluene, acetonitrile, water (1:1:1 ratio).

-

Conditions : Dropwise addition of SO₂Cl₂ at ≤20°C, followed by further additions at elevated temperatures (60–80°C).

-

Work-up : Separation of organic layers, washing, and crystallization.

Mechanism : Electrophilic aromatic substitution (EAS) at position 5, directed by the electron-donating hydroxyl groups. Steric hindrance from the methyl group at position 2 limits chlorination to the meta position relative to the ester.

Using N-Chlorosuccinimide (NCS)

NCS offers regioselective chlorination under mild conditions:

Procedure :

-

Reactants : Methyl 3,4-dihydroxy-2-methylbenzoate, NCS (1.2–1.5 equiv).

-

Solvent : Aqueous DMF or water/acetonitrile.

-

Conditions : 30–45°C for 4–6 h, then 60–80°C for 3–5 h.

-

Work-up : Cooling to 0°C for crystallization, washing with deionized water.

Advantages : Avoids harsh acidic conditions; suitable for lab-scale synthesis.

Multi-Step Synthesis from Protected Precursors

Methoxy-Protected Intermediates

A stepwise approach involves protecting hydroxyl groups to control reactivity:

Steps :

-

Methylation : Convert 3,4-dihydroxy-2-methylbenzoic acid to methyl 3,4-dimethoxy-2-methylbenzoate using dimethyl sulfate.

-

Chlorination : Introduce chlorine at position 5 using POCl₃/PCl₅ or SOCl₂.

-

Demethylation : Treat with BBr₃ or AlCl₃ to restore hydroxyl groups.

Example :

-

Chlorination of Methyl 3,4-dimethoxy-2-methylbenzoate :

Comparative Analysis of Chlorination Methods

| Method | Reagent | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Sulfuryl Chloride | SO₂Cl₂ | 20–80°C | 90–95% | ≥99.8% | Industrial |

| NCS in DMF | NCS | 30–80°C | 78–88% | ≥99.8% | Lab/Industrial |

| POCl₃/PCl₅ | POCl₃ + PCl₅ | 115°C | 86% | 98.7% | Lab |

Key Observations :

-

Sulfuryl Chloride : Highest yield and scalability but requires precise temperature control.

-

NCS : Milder conditions, suitable for acid-sensitive substrates.

-

POCl₃/PCl₅ : Effective for methoxy-protected intermediates but involves harsher reagents.

Regioselectivity and Mechanistic Insights

Chlorination occurs predominantly at position 5 due to:

-

Electronic Effects : Hydroxyl groups at positions 3 and 4 activate the ring, directing electrophiles to ortho/para positions.

-

Steric Effects : The methyl group at position 2 hinders substitution at adjacent positions, favoring chlorination at position 5.

Supporting Data :

-

Kinetic studies using hydrodynamic voltammetry show 2,4-dihydroxybenzoic acid reacts with NCS at position 5 with a rate constant of 76 M⁻¹s⁻¹.

-

HPLC and NMR analyses confirm exclusive formation of the 5-chloro isomer in sulfuryl chloride-mediated reactions.

Purification and Characterization

Q & A

Q. Key Considerations :

- Protect phenolic -OH groups during synthesis to prevent undesired side reactions.

- Optimize temperature (40–60°C) to balance reaction rate and decomposition risks.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., methyl 4,5-dihydroxy-2-methylbenzoate: δ ~2.3 ppm for methyl, δ ~6.5–7.5 ppm for aromatic protons) .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- Chromatography :

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks (theoretical m/z for C₁₀H₉ClO₅: ~244.01).

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

- Dynamic NMR (DNMR) : Detect slow exchange processes (e.g., hindered rotation of substituents) by variable-temperature studies .

- X-ray Crystallography : Use SHELXL or SHELXS () to resolve ambiguities in molecular geometry. For example, ORTEP-III () can visualize steric hindrance from the methyl or chloro groups .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify conformational isomers .

Advanced: What strategies mitigate decomposition of this compound under varying pH and temperature conditions?

Answer:

- Stability Studies :

- pH Stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis or LC-MS. Phenolic hydroxyl groups make the compound prone to oxidation at high pH; use antioxidants (e.g., BHT) in basic media .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at -20°C in amber vials under nitrogen to prolong shelf life .

Application: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare MIC values with controls (e.g., ciprofloxacin) .

- Antioxidant Activity : Employ DPPH radical scavenging assays; dissolve compound in DMSO and measure absorbance at 517 nm after reaction .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa). Include dose-response curves (1–100 μM) and validate with positive controls (e.g., doxorubicin) .

Advanced: What steric and electronic factors influence its reactivity in nucleophilic acyl substitution reactions?

Answer:

- Steric Effects : The 2-methyl and 5-chloro groups hinder nucleophilic attack at the ester carbonyl. Use bulky nucleophiles (e.g., tert-butoxide) to exploit steric shielding .

- Electronic Effects : Electron-withdrawing Cl and OH groups activate the carbonyl toward nucleophiles. Quantum mechanical calculations (e.g., NBO analysis) can quantify charge distribution .

Methodological Challenge: How to address low yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.